

Application Notes and Protocols: Diacetoxyiodobenzene in Oxidative C-O Bond Formation

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Compound of Interest

Compound Name: *Diacetoxyiodobenzene*

Cat. No.: *B1259982*

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Introduction

Diacetoxyiodobenzene (DIB), also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent widely employed in organic synthesis as a mild, efficient, and selective oxidizing agent.^{[1][2]} Its low toxicity and environmentally friendly nature, compared to heavy metal-based oxidants, make it an attractive choice for various transformations.^[1] DIB is particularly valuable in facilitating oxidative carbon-oxygen (C-O) bond formation, a critical transformation in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.^{[3][4]} This document provides detailed application notes and protocols for the use of DIB in several key oxidative C-O bond-forming reactions.

Key Applications in Oxidative C-O Bond Formation

Diacetoxyiodobenzene promotes a range of oxidative C-O bond-forming reactions, including:

- **Oxidation of Phenols:** A common application of DIB is the oxidation of phenols to quinones or their derivatives, which are important structural motifs in biologically active molecules.^{[5][6]}
- **α -Hydroxylation and α -Acetoxylation of Ketones:** DIB can be used for the direct introduction of hydroxyl or acetoxy groups at the α -position of ketones, providing access to valuable synthetic intermediates.^[7]

- Oxidative C(sp³)–H Functionalization: DIB enables the functionalization of otherwise unreactive C-H bonds, such as the acetoxylation of benzylic C-H bonds.[8]
- Intramolecular Cycloetherification: In the presence of DIB, alcohols can undergo intramolecular cyclization to form cyclic ethers, a common structural feature in many natural products.[9]

Data Presentation

The following tables summarize quantitative data for representative oxidative C-O bond formation reactions using **diacetoxyiodobenzene**.

Table 1: Oxidation of Phenols to Quinones

Entry	Substrate	DIB (equiv.)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Reference
1	Phenol	1.1	Methanol	RT	0.5	p-Benzoquinone	95	[6]
2	2,6-Dimethylphenol	1.1	Methanol	RT	1	2,6-Dimethyl-p-benzoquinone	92	[6]
3	4-tert-Butylphenol	1.1	Methanol	RT	0.5	4-tert-Butyl-o-benzoquinone	85	[6]

Table 2: α -Acetoxylation of Ketones

Entry	Substrate	DIB (equiv.)	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)	Reference
1	Acetophenone	1.2	Acetic Acid	80	12	α -Acetoxyacetophenone	78	[7]
2	Propiophenone	1.2	Acetic Acid	80	12	α -Acetoxypropiophenone	75	[7]
3	Cyclohexanone	1.5	Methanol/KOH	RT	2	α -Hydroxycyclohexanone dimethyl ketal	88	[7]

Table 3: Oxidation of Benzylic C-H Bonds

Entry	Substrate	DIB (equiv.)	Conditions	Time (min)	Product	Yield (%)	Reference
1	2-Phenyl-1,3-dioxolane	1.1	Microwave	5	2-Acetoxy-2-phenyl-1,3-dioxolane	89	[8]
2	2-(4-Chlorophenyl)-1,3-dioxolane	1.1	Microwave	7	2-Acetoxy-2-(4-chlorophenyl)-1,3-dioxolane	66	[8]
3	2-(2-Nitrophenyl)-1,3-dioxolane	1.1	Microwave	6	2-Acetoxy-2-(2-nitrophenyl)-1,3-dioxolane	74	[8]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Phenols to Quinones

- To a solution of the phenol (1.0 mmol) in methanol (10 mL) at room temperature, add **diacetoxyiodobenzene** (1.1 mmol, 1.1 equiv.).
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the corresponding quinone.

Protocol 2: General Procedure for the α -Acetoxylation of Ketones

- In a round-bottom flask, dissolve the ketone (1.0 mmol) in glacial acetic acid (5 mL).
- Add **diacetoxyiodobenzene** (1.2 mmol, 1.2 equiv.) to the solution.
- Heat the reaction mixture to 80 °C and stir for the time indicated in Table 2, or until TLC analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to room temperature and pour it into water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography to yield the α -acetoxy ketone.

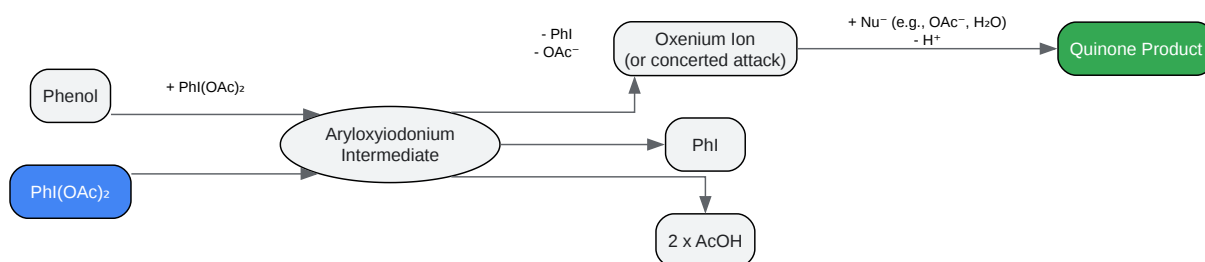
Protocol 3: General Procedure for the Microwave-Assisted Oxidation of Benzylic Acetals

- In a microwave vial, combine the benzylic acetal (1.0 mmol) and **diacetoxyiodobenzene** (1.1 mmol, 1.1 equiv.).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at a set temperature (e.g., 100 °C) for the specified time (see Table 3).
[8]
- After cooling, dilute the reaction mixture with dichloromethane (10 mL) and filter to remove any insoluble material.
- Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

- Purify the resulting residue by column chromatography on silica gel to obtain the 2-acetoxy-1,3-dioxolane product.[8]

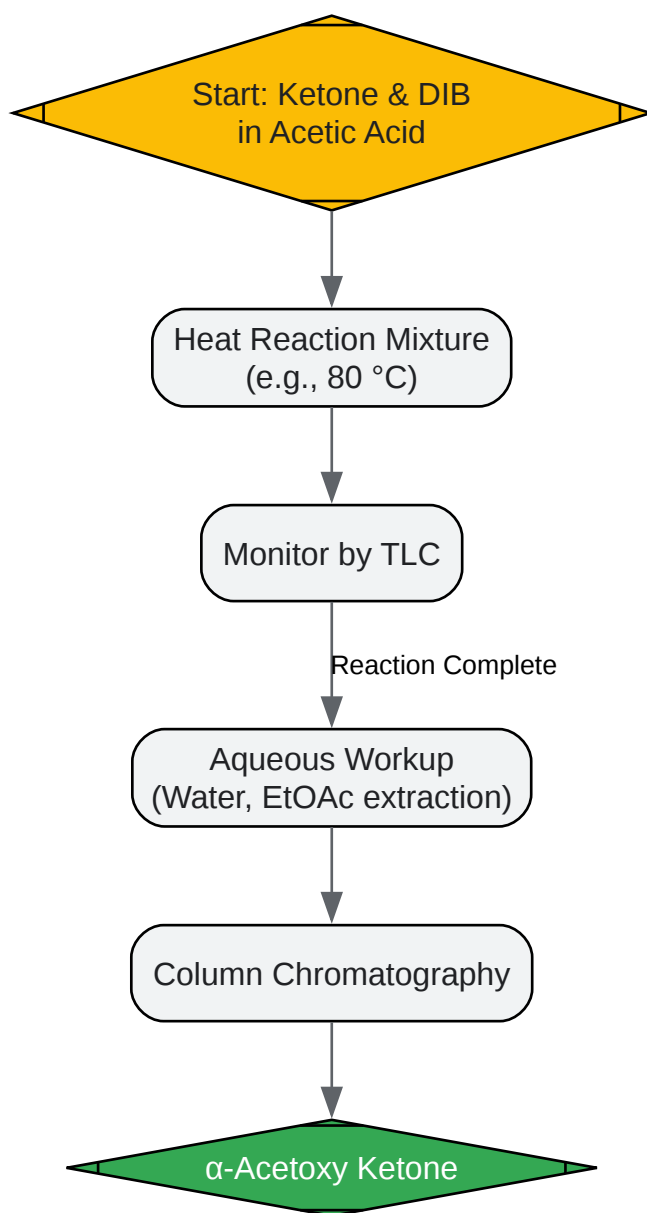
Visualizations

Reaction Mechanisms and Workflows



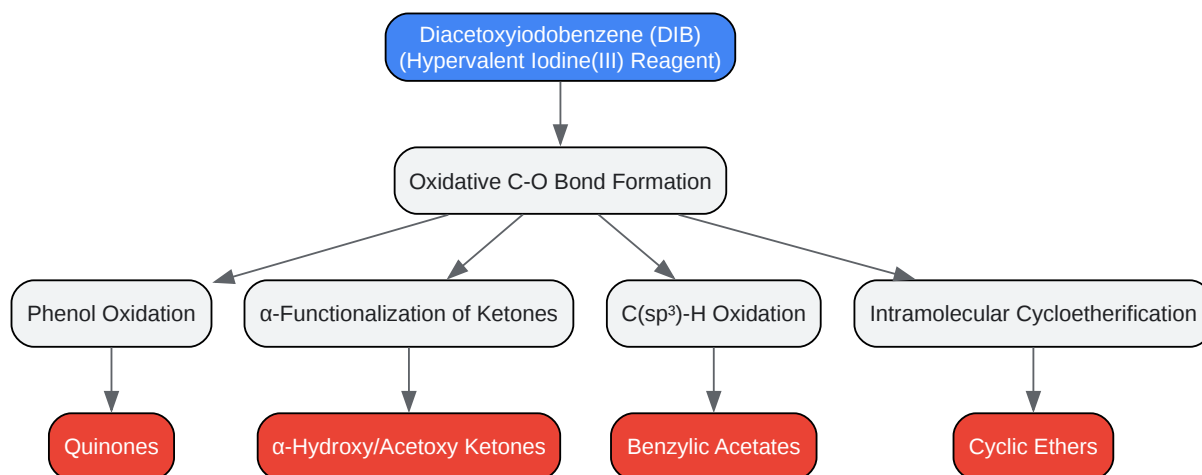
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Caption: Proposed mechanism for the oxidation of phenols with DIB.



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Caption: General experimental workflow for α -acetoxylation of ketones.



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Caption: Applications of DIB in oxidative C-O bond formation.

Safety and Handling

Diacetoxyiodobenzene is a stable solid that can be handled in the air. However, it is advisable to store it in a cool, dark, and dry place. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling DIB. For detailed safety information, please consult the Safety Data Sheet (SDS).

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